molecular formula C20H25NO3 B6120551 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide

2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide

Cat. No. B6120551
M. Wt: 327.4 g/mol
InChI Key: DEUIGYPYOXHDFJ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide, also known as BVT.5182, is a chemical compound that has been extensively researched for its potential therapeutic applications. 5182.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide may also induce cell death in cancer cells through apoptosis, a process that is triggered by the activation of certain proteins in the cell.
Biochemical and Physiological Effects
2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide may also induce cell death in cancer cells through apoptosis, a process that is triggered by the activation of certain proteins in the cell. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which could have therapeutic applications in other diseases.

Advantages and Limitations for Lab Experiments

2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has also been shown to have low toxicity in animal studies, suggesting that it may have a favorable safety profile for human use. However, there are also limitations to using 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments. The mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, which makes it difficult to design experiments that can accurately measure its effects. Additionally, the anti-cancer properties of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide have only been studied in vitro and in animal models, and further studies are needed to determine its efficacy in humans.

Future Directions

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide. One area of research could be to further investigate the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide and identify the specific enzymes and proteins that it targets. This could lead to the development of more targeted therapies for cancer and other diseases. Another area of research could be to study the efficacy of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide in combination with other anti-cancer drugs, as it may have synergistic effects that could enhance its therapeutic potential. Finally, further studies are needed to determine the safety and efficacy of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide in humans, which could pave the way for its use as a therapeutic agent in the future.
Conclusion
In conclusion, 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide is a chemical compound that has shown promising anti-cancer properties in vitro and in animal models. While the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide also has anti-inflammatory and anti-oxidant properties, which could have therapeutic applications in other diseases. Further research is needed to fully understand the potential of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide as a therapeutic agent, but its promising properties make it an exciting area of research in the field of cancer and disease treatment.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 4-tert-butylphenol with 2-methoxybenzylamine to form an intermediate compound, which is then reacted with acetic anhydride to yield the final product. The synthesis method has been optimized to produce high yields of pure 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has been extensively researched for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has anti-cancer properties and can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. 2-(4-tert-butylphenoxy)-N-(2-methoxybenzyl)acetamide has also been shown to have anti-inflammatory and anti-oxidant properties, which could have therapeutic applications in other diseases.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)16-9-11-17(12-10-16)24-14-19(22)21-13-15-7-5-6-8-18(15)23-4/h5-12H,13-14H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUIGYPYOXHDFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

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